molecular formula C11H8Cl2O3 B3039140 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone CAS No. 99973-86-1

1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Cat. No.: B3039140
CAS No.: 99973-86-1
M. Wt: 259.08 g/mol
InChI Key: UTDCJIBLWUZSIT-UHFFFAOYSA-N
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Description

1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug development. This particular compound features a benzofuran core with chloro, hydroxy, and methyl substituents, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone typically involves the cyclization of appropriately substituted phenols and acetophenones. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.

Major Products:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction can yield alcohols.
  • Substitution can yield amines or thioethers.

Scientific Research Applications

1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chloro and hydroxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-(6,7-dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c1-4(14)8-5(2)16-11-6(8)3-7(15)9(12)10(11)13/h3,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDCJIBLWUZSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2O1)Cl)Cl)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Reactant of Route 2
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Reactant of Route 3
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Reactant of Route 4
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Reactant of Route 6
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

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